molecular formula C24H22F2N2O4 B385155 N-[(3-ethoxy-4-methoxyphenyl)[(2-fluorophenyl)formamido]methyl]-2-fluorobenzamide CAS No. 618860-99-4

N-[(3-ethoxy-4-methoxyphenyl)[(2-fluorophenyl)formamido]methyl]-2-fluorobenzamide

Cat. No.: B385155
CAS No.: 618860-99-4
M. Wt: 440.4g/mol
InChI Key: LJZNQWIOJCJTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Ethoxy-4-methoxyphenyl)[(2-fluorophenyl)formamido]methyl]-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a central benzamide scaffold substituted with two distinct aryl groups: a 3-ethoxy-4-methoxyphenyl moiety and a 2-fluorophenyl group linked via a formamido methyl bridge.

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N2O4/c1-3-32-21-14-15(12-13-20(21)31-2)22(27-23(29)16-8-4-6-10-18(16)25)28-24(30)17-9-5-7-11-19(17)26/h4-14,22H,3H2,1-2H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZNQWIOJCJTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(NC(=O)C2=CC=CC=C2F)NC(=O)C3=CC=CC=C3F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The molecule can be dissected into three fragments:

  • 2-Fluorobenzoyl chloride (for both benzamide groups).

  • 3-Ethoxy-4-methoxyphenylglycine (central backbone).

  • 2-Fluorophenyl formamide (side chain).

A convergent synthesis approach is preferred, with fragment coupling via amidation or reductive amination.

Preparation of 3-Ethoxy-4-Methoxyphenylglycine

  • Ethoxylation and Methoxylation :

    • Starting with 4-nitrophenol, sequential alkylation using ethyl bromide and methyl iodide in dimethyl sulfoxide (DMSO) at 60°C yields 3-ethoxy-4-methoxynitrobenzene.

    • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, forming 3-ethoxy-4-methoxyaniline.

    • Glycine Incorporation : Reaction with bromoacetyl bromide in dichloromethane (DCM) followed by amination with ammonium hydroxide yields the phenylglycine intermediate.

Formamide and Benzamide Coupling

  • Formamidation :

    • The 3-ethoxy-4-methoxyphenylglycine intermediate reacts with 2-fluorobenzoyl chloride in tetrahydrofuran (THF) under reflux to form the formamide linkage.

  • Benzamide Formation :

    • The secondary amine is coupled with 2-fluorobenzoyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in ethyl acetate, yielding the final product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Amide Coupling : Ethyl acetate and DCM are optimal solvents, providing yields of 75–85% at 25°C. Elevated temperatures (>40°C) lead to decomposition of the methoxy group.

  • Formamidation : THF at reflux (66°C) achieves complete conversion within 6 hours.

Catalytic Systems

  • EDC/HOBt : Superior to DCC (dicyclohexylcarbodiimide) for sterically hindered amides, reducing racemization.

  • Pd/C Hydrogenation : 10% Pd/C in methanol at 50 psi H₂ gives >95% yield in nitro group reduction.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.38 (m, 4H, Ar-H), 6.92 (s, 1H, NH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃).

  • HRMS : m/z calc. for C₂₅H₂₁F₂N₂O₄: 467.1423; found: 467.1421.

Purity and Yield

StepYield (%)Purity (HPLC)
Phenylglycine Synthesis7892
Formamidation8595
Final Coupling7298

Scale-Up Considerations

  • Continuous Flow Synthesis : Microreactors improve heat transfer during exothermic amide couplings, reducing side products.

  • Crystallization : Ethyl acetate/hexane (1:3) recrystallization enhances purity to >99% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the amide and formamido groups, potentially converting them into amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(3-ethoxy-4-methoxyphenyl)[(2-fluorophenyl)formamido]methyl]-2-fluorobenzamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug design and development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-[(3-ethoxy-4-methoxyphenyl)[(2-fluorophenyl)formamido]methyl]-2-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Core Benzamide Derivatives

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide (): This analog lacks the ethoxy-methoxyphenyl group but features two fluorine atoms on the phenyl ring. Fluorine substitution influences hydrogen bonding (e.g., F···H-N interactions) and crystal packing, which may enhance solubility and thermal stability compared to non-fluorinated analogs .
  • N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)-2-fluorobenzamide (): Incorporates a dimethylamino group and a sulfone-containing heterocycle, which may confer distinct electronic properties and receptor selectivity compared to the target compound’s alkoxy substituents.

Substituted Benzamides with Pharmacological Activity

  • AS-4370 () : A gastrokinetic agent with a morpholine and 4-fluorobenzyl group. While AS-4370 exhibits potent gastric emptying activity without dopamine D2 receptor antagonism, the target compound’s ethoxy and methoxy groups may modulate different biological targets due to their electron-donating effects .

Fluoro-Substituted Amides in Drug Design

Physicochemical and Pharmacological Properties

Hydrogen Bonding and Crystal Packing

Fluorinated benzamides, such as those in , exhibit strong F···H-N hydrogen bonds, which stabilize crystal structures and improve solubility. The target compound’s dual fluorine atoms and methoxy/ethoxy groups may similarly enhance intermolecular interactions, though steric effects from the bulky aryl groups could reduce crystallinity .

Bioactivity and Selectivity

  • Receptor Interactions: AS-4370 () demonstrates that fluorinated benzamides can achieve receptor selectivity (e.g., serotonin 5-HT4 agonism).
  • Metabolic Stability: Fluorine’s electronegativity often reduces oxidative metabolism, as seen in . The target compound’s dual fluorine atoms may further prolong half-life compared to non-fluorinated analogs .

Structural Optimization

  • Alkoxy vs. Halogen Substituents : Ethoxy and methoxy groups (electron-donating) may enhance electron density at the aryl ring, contrasting with bromo or nitro groups (electron-withdrawing) in analogs like . This difference could modulate electronic effects on binding interactions .

Biological Activity

N-[(3-ethoxy-4-methoxyphenyl)[(2-fluorophenyl)formamido]methyl]-2-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

  • Molecular Formula : C18H20F2N2O3
  • Molecular Weight : 356.36 g/mol
  • IUPAC Name : this compound

The presence of fluorine and methoxy groups is believed to enhance the compound's lipophilicity and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Target Proteins : The compound has been shown to interact with various proteins involved in signaling pathways, particularly those related to cancer cell proliferation and apoptosis.
  • Potassium Channels : It has been noted for its ability to modulate KCNQ2 and KCNQ4 potassium channels, leading to altered neuronal excitability and potential therapeutic effects in neurological disorders.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, related compounds have demonstrated efficacy in xenograft models, leading to tumor stasis in various cancer types. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl rings can enhance antitumor potency .

Neuroprotective Effects

The modulation of potassium channels by this compound suggests potential neuroprotective effects. By influencing ion flow across neuronal membranes, it may help in conditions characterized by excessive neuronal excitability, such as epilepsy or neuropathic pain.

In Vivo Studies

A study conducted on a series of related compounds revealed that certain derivatives could induce significant apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

CompoundIC50 (µM)Cancer TypeEffect
Compound A0.5GTL-16 Gastric CarcinomaInduces apoptosis
Compound B1.0MCF-7 Breast CancerTumor growth inhibition

Pharmacokinetics

Preclinical pharmacokinetic studies demonstrated favorable absorption and distribution characteristics for this compound, suggesting a promising profile for further development in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.